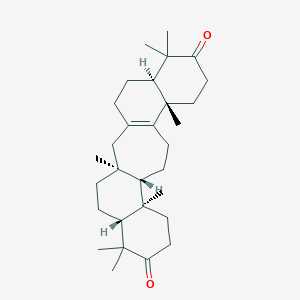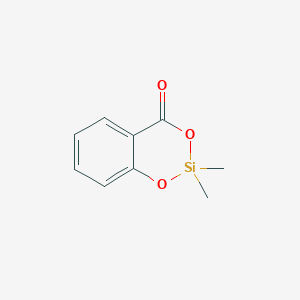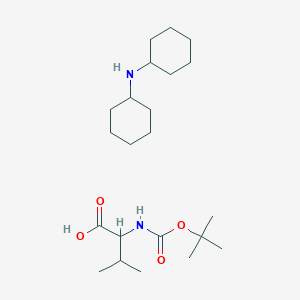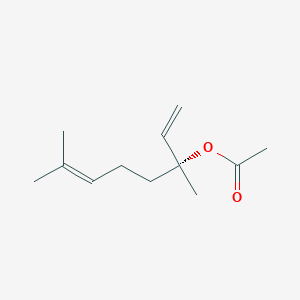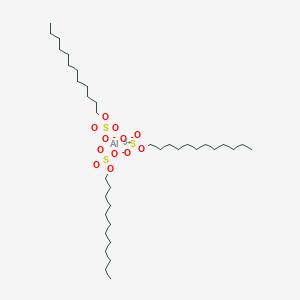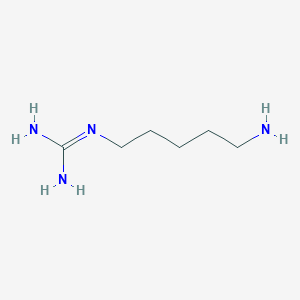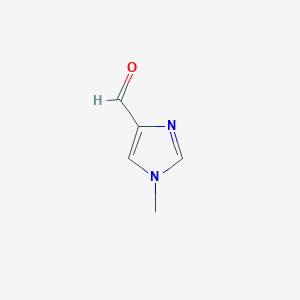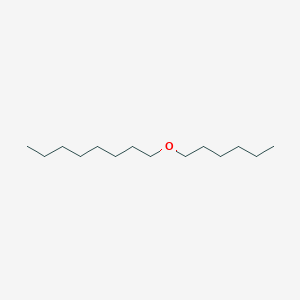
Hexyl octyl ether
Übersicht
Beschreibung
Hexyl octyl ether is a chemical compound with the molecular formula C14H30O . It has a molecular weight of 214.3874 . The IUPAC name for this compound is 1-(Hexyloxy)octane .
Synthesis Analysis
The synthesis of Hexyl octyl ether and similar ethers can be achieved through the dehydration of 1-alkanols over acidic ion-exchange resins . This process involves the reaction of 1-pentanol, 1-hexanol, and 1-octanol to produce di-n-pentyl ether (DNPE), di-n-hexyl ether (DNHE), and di-n-octyl ether (DNOE), respectively . Another method involves the co-etherification of ethanol with 1-octanol .Molecular Structure Analysis
The molecular structure of Hexyl octyl ether consists of a chain of 14 carbon atoms, 30 hydrogen atoms, and one oxygen atom . The oxygen atom forms an ether linkage between the hexyl and octyl groups .Physical And Chemical Properties Analysis
Hexyl octyl ether has a molecular weight of 214.3874 . The boiling point is 530.7 K and the fusion point is 246.2 K .Wissenschaftliche Forschungsanwendungen
Neuroprotection:
- Hexyl octyl ether derivatives have shown potential in neuroprotection. A study demonstrated that hexyl, octyl, and dodecyl hydroxytyrosol (HT) ether derivatives reduced brain cell death and oxidative stress in rats, suggesting their effectiveness in neuroprotective applications (Muñoz-Marín et al., 2012).
Synthesis of Higher Carbon Ethers:
- Research on the synthesis of higher carbon ethers, such as hexyl methyl ether and octyl methyl ether, from olefins and alcohols, has been conducted. These ethers are produced using a stainless steel batch reactor and an ion exchange catalyst, highlighting their potential in industrial applications (Snelling et al., 2003).
Catalysis in Chemical Reactions:
- Imidazolium-based tetrachloroindate(III) compounds, including those with hexyl and octyl groups, have been used as catalysts for the tetrahydropyranylation of alcohols, demonstrating their utility in enhancing chemical reactions (Kim & Varma, 2005).
Esterification Processes:
- In a study focusing on the esterification of hexanoic acid with 1-octanol, hexyl-octanoate and di-octyl-ether were formed. This indicates the potential of hexyl octyl ether in facilitating esterification processes, particularly in industrial chemical manufacturing (Schildhauer et al., 2005).
Use in Fuel Additives:
- The study of methyl tertiary hexyl ether and methyl tertiary octyl ether as gasoline oxygenates showed their potential in fuel additives. These ethers could replace methyl tertiary butyl ether (MtBE) in gasoline, indicating their significance in the fuel industry (Snelling et al., 2006).
Thermal Behavior in Industrial Applications:
- The thermal behavior of compounds like octyl oleyl oxide, which are related to hexyl octyl ether, has been studied. These compounds showed good thermal stability, making them potential candidates for industrial lubricants (Dufaure et al., 1999).
Application in Polymer Synthesis:
- In the field of polymer science, hexyl isocyanate and octyl isocyanate were used in the anionic polymerization of isocyanates, demonstrating their role in the creation of polymers with specific properties (Shin et al., 2001).
Alkylation in Polylactide:
- Research on the alkylation of cellulose with octyl groups for improved dispersion in polylactide highlights the application of hexyl octyl ether in enhancing material properties, especially in biopolymers (Bae & Kim, 2015).
Photodynamic Therapy:
- A study on pyropheophorbide‐a derivatives, including octyl ether, showed their subcellular localization patterns and relationship to efficacy in photodynamic therapy, indicating their potential in medical applications (MacDonald et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-hexoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-9-10-12-14-15-13-11-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTWKGLRMXBROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333985 | |
| Record name | Hexyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl octyl ether | |
CAS RN |
17071-54-4 | |
| Record name | Hexyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




